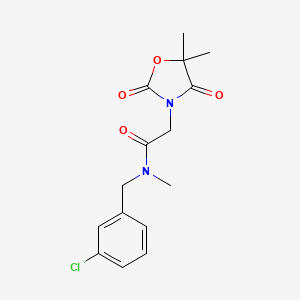
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a member of the acetanilide family of compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
MNPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been studied for its potential as an anticancer agent. In material science, MNPA has been used as a precursor for the synthesis of various organic compounds. In environmental science, MNPA has been studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MNPA has also been reported to inhibit the activity of lipoxygenase (LOX), an enzyme that plays a key role in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects
MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, MNPA has been reported to exhibit antioxidant activity and to increase the levels of endogenous antioxidants such as glutathione.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions.
Orientations Futures
There are several future directions for the study of MNPA. One potential direction is the further investigation of its anti-inflammatory, analgesic, and antipyretic activities. Another potential direction is the study of its potential as an anticancer agent. In addition, MNPA could be further studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions. Finally, the synthesis of MNPA derivatives could be explored to improve its solubility and other properties.
Conclusion
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, material science, and environmental science. MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as cytotoxic activity against various cancer cell lines. MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions. There are several future directions for the study of MNPA, including the further investigation of its anti-inflammatory, analgesic, and antipyretic activities, the study of its potential as an anticancer agent, and the study of its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
Méthodes De Synthèse
MNPA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acetic anhydride and acetic acid to form MNPA. Another method involves the reaction of 4-methoxyaniline with 2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride and acetic acid to form MNPA.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-8-6-12(7-9-13)16-15(18)10-11-4-2-3-5-14(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLMBBAZJKTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)


![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)



![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)
![1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680243.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![1-(2-chlorophenyl)-4-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5680285.png)